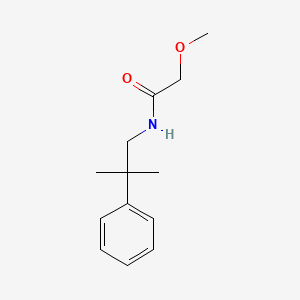

2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is an acetamide derivative characterized by a methoxy group (-OCH₃) at the α-carbon of the acetamide backbone and a bulky 2-methyl-2-phenylpropyl substituent on the nitrogen atom. The molecular formula is C₁₄H₂₁NO₂ (calculated based on structural analysis), with a molecular weight of 235.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide typically involves the reaction of 2-methoxyacetamide with 2-methyl-2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table and analysis compare 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide with structurally related acetamides, focusing on substituents, molecular properties, and applications.

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Bioactivity Methoxy vs. Chloro groups (electron-withdrawing) increase electrophilicity, critical for herbicidal activity in alachlor . Bulky Aromatic Moieties: The 2-methyl-2-phenylpropyl group introduces steric hindrance, which may reduce binding efficiency to biological targets compared to alachlor’s linear diethylphenyl group. However, this bulkiness could improve blood-brain barrier penetration in CNS-targeted drugs.

Pharmacological vs. Agrochemical Applications EF3: The nitroimidazole and trifluoropropyl groups enable EF3 to act as a hypoxia marker in tumors, leveraging nitroimidazole’s oxygen-dependent bioreduction . This contrasts with the target compound’s methoxy group, which lacks redox activity.

Synthetic Considerations Similar acetamides (e.g., N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide) are synthesized via coupling agents like TBTU in dry DCM, suggesting analogous routes for the target compound . Safety profiles vary: Methoxy-substituted acetamides (e.g., ) may exhibit lower acute toxicity compared to chloro analogs like pretilachlor .

Biological Activity

2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2, characterized by the presence of a methoxy group and an acetamide functional group attached to a branched alkyl chain. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets. The acetamide moiety may participate in hydrogen bonding with active sites on proteins and enzymes, influencing their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

- Anticancer Properties : In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The observed IC50 values indicate significant cytotoxicity, with further investigations needed to elucidate the underlying mechanisms, which may involve apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methoxy and acetamide groups | Antimicrobial, anticancer |

| 1-Methyl-3-(4-methoxyphenyl)urea | Urea functional group | Anticancer (specific cell lines) |

| N-(4-hydroxyphenyl)acetamide | Hydroxyl group enhancing solubility | Antioxidant, anti-inflammatory |

This table highlights how variations in functional groups can influence the biological activity of related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In a cancer cell viability assay, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer therapeutic.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide |

InChI |

InChI=1S/C13H19NO2/c1-13(2,10-14-12(15)9-16-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |

InChI Key |

OCOLEQDYZNWNNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)COC)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.